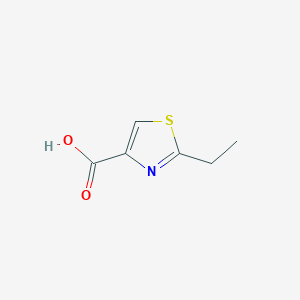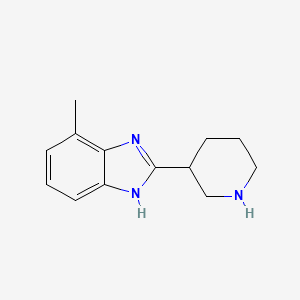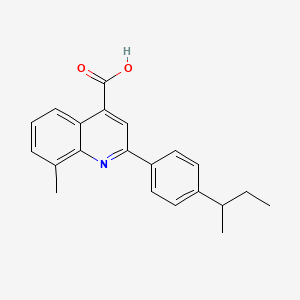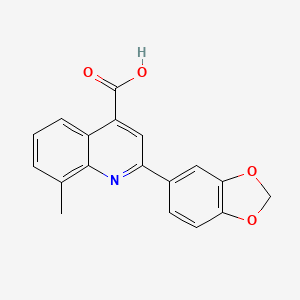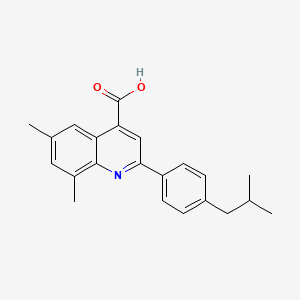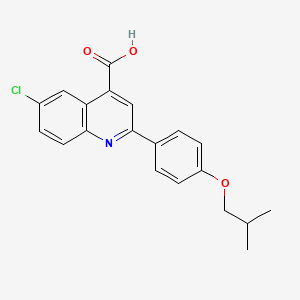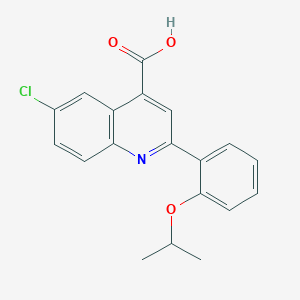![molecular formula C15H18ClN3OS B1326636 4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 956576-82-2](/img/structure/B1326636.png)
4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H18ClN3OS . It has a molecular weight of 323.85 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H18ClN3OS/c1-5-6-19-14 (17-18-15 (19)21)11 (4)20-12-7-9 (2)13 (16)10 (3)8-12/h5,7-8,11H,1,6H2,2-4H3, (H,18,21) . This code gives a complete description of the connectivity, hydrogen atom locations, tautomeric information, and stereochemistry of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.84 . It should be stored in a refrigerated environment .科学的研究の応用
Antibacterial Applications
This compound has potential applications in the development of new antibacterial agents. The 1,2,4-triazole moiety is known for its antibacterial properties, and when combined with a 4-allyl-5-aryl group, it can be effective against a range of bacterial strains. Research suggests that similar structures have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus .
Antifungal Activity
The thiol group in the compound’s structure could be leveraged to create antifungal treatments. Triazole derivatives have been synthesized and tested for their effects against fungi such as Aspergillus niger and Candida albicans, indicating the potential of this compound in antifungal drug development .
Antiviral Potential
Compounds with a triazole core have been investigated for their antiviral activities. The presence of the chloro-dimethylphenoxy group may enhance this property, offering a pathway for the development of novel antiviral drugs that could be effective against a broad range of RNA and DNA viruses .
Anti-inflammatory Uses
The structural features of this compound suggest it could be explored for anti-inflammatory applications. Triazole derivatives have been known to act as cannabinoid receptor 2 ligands, which play a role in the body’s inflammatory response. This could lead to new treatments for chronic inflammation-related conditions .
Anticancer Research
The unique structure of this compound, particularly the presence of the allyl group, may provide a scaffold for anticancer drug design. Triazole compounds have been studied for their anti-proliferative effects, and modifications at specific positions on the triazole ring can lead to compounds with potential anticancer activities .
Antitubercular Activity
Given the historical significance of triazole derivatives in treating tuberculosis, this compound could be part of research efforts aimed at combating drug-resistant strains of Mycobacterium tuberculosis. The modification of the triazole core has led to compounds with significant antitubercular properties .
Enzyme Inhibition
The compound could serve as a lead structure for the development of enzyme inhibitors. Triazoles are known to inhibit various enzymes, including tyrosine kinases, which are important targets in the treatment of diseases like cancer .
Synthetic Methodology Development
Lastly, the compound could be used in the development of green and efficient synthetic methodologies. Its structural complexity makes it a candidate for exploring novel synthetic routes, which could lead to more sustainable and scalable production processes for pharmaceuticals .
特性
IUPAC Name |
3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-5-6-19-14(17-18-15(19)21)11(4)20-12-7-9(2)13(16)10(3)8-12/h5,7-8,11H,1,6H2,2-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUBNKKKIEKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)
